2-Ethyl-4-(methylamino)phenol

Catalog No.
S15431303
CAS No.
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-4-(methylamino)phenol

Product Name

2-Ethyl-4-(methylamino)phenol

IUPAC Name

2-ethyl-4-(methylamino)phenol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-3-7-6-8(10-2)4-5-9(7)11/h4-6,10-11H,3H2,1-2H3

InChI Key

YJRCHJFUCDTGAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)NC)O

2-Ethyl-4-(methylamino)phenol is an organic compound with the molecular formula C9H13NOC_9H_{13}NO and a molecular weight of 151.21 g/mol. It is characterized by a phenolic structure where an ethyl group and a methylamino group are attached to the aromatic ring. The compound is recognized for its potential biological activity and applications in various fields, including pharmaceuticals and chemical synthesis. Its structure includes a hydroxyl group (-OH) that contributes to its reactivity and solubility properties, making it a versatile compound in organic chemistry.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
  • Alkylation: The amino group can undergo alkylation reactions, allowing for the introduction of various alkyl groups.
  • Acylation: The phenolic hydroxyl can react with acyl chlorides to form esters, which can be useful in synthetic organic chemistry.

These reactions highlight the compound's potential as a building block in the synthesis of more complex molecules.

The biological activity of 2-Ethyl-4-(methylamino)phenol has been studied in various contexts:

  • Pharmacological Effects: It has shown potential as a substrate for certain cytochrome P450 enzymes, indicating possible roles in drug metabolism and interactions. Specifically, it acts as an inhibitor of CYP1A2, which is significant in pharmacokinetics and drug-drug interactions .
  • Antimicrobial Properties: Some studies suggest that compounds with similar structures exhibit antimicrobial activity, although specific data on 2-Ethyl-4-(methylamino)phenol is limited.

There are various methods for synthesizing 2-Ethyl-4-(methylamino)phenol:

  • Amination of 2-Ethyl-4-methylphenol: This involves the reaction of 2-Ethyl-4-methylphenol with methylamine under controlled conditions, typically using a solvent such as ethanol.
  • Reduction Reactions: Starting from corresponding nitro or carbonyl precursors, reduction processes can yield the desired amine structure.
  • Direct Alkylation: Using ethylene oxide or similar reagents to introduce the ethyl group onto a phenolic precursor.

These methods emphasize the compound's synthetic accessibility and versatility in organic synthesis.

2-Ethyl-4-(methylamino)phenol finds applications in several areas:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its biological activity.
  • Chemical Manufacturing: Used as a building block for dyes, pigments, and other specialty chemicals.
  • Research: Its unique structural features make it valuable for studies in medicinal chemistry and organic synthesis.

Interaction studies involving 2-Ethyl-4-(methylamino)phenol focus on its pharmacokinetic properties:

  • Cytochrome P450 Interactions: As an inhibitor of CYP1A2, it may affect the metabolism of drugs processed by this enzyme, which is crucial for understanding potential drug interactions .
  • Absorption and Distribution: High gastrointestinal absorption indicates that it could be effectively utilized in oral formulations .

These interactions are critical for evaluating its safety and efficacy in pharmaceutical applications.

Several compounds share structural similarities with 2-Ethyl-4-(methylamino)phenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-EthylphenolC8H10OC_8H_{10}OLacks the amino group; used as an industrial solvent.
4-MethylphenolC7H8OC_7H_8OCommonly known as p-cresol; used in disinfectants.
2-Methoxy-4-methylphenolC9H12O2C_9H_{12}O_2Contains a methoxy group; used in fragrances and as an intermediate.

The uniqueness of 2-Ethyl-4-(methylamino)phenol lies in its combination of both ethyl and methylamino substituents on the aromatic ring, which can impart distinct biological activities and chemical reactivity compared to these similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

151.099714038 g/mol

Monoisotopic Mass

151.099714038 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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